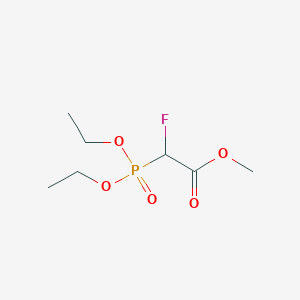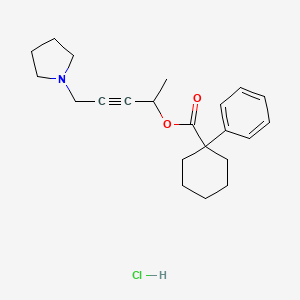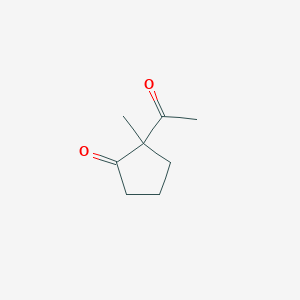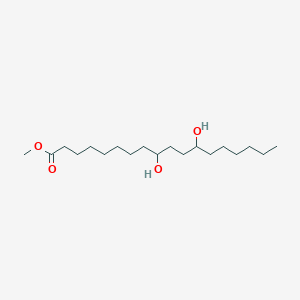
Methyl 9,12-dihydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9,12-dihydroxyoctadecanoate is a chemical compound with the molecular formula C19H38O4 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl groups at the 9th and 12th carbon positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 9,12-dihydroxyoctadecanoate can be synthesized through the hydroxylation of unsaturated methyl esters. One common method involves the use of cetyltrimethylammonium permanganate (CTAP) as a hydroxylating agent. The reaction is typically carried out under solvent-free conditions, and the progress is monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrial production of this compound often involves the extraction of oil from seeds, followed by urea adduct complexation to isolate the desired unsaturated methyl esters. These esters are then subjected to hydroxylation using CTAP or similar reagents to produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9,12-dihydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds, alkylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 9,12-dihydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential role in biological processes and as a model compound for understanding lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biolubricants, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 9,12-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9th and 12th positions play a crucial role in its reactivity and biological activity. These groups can form hydrogen bonds with target molecules, influencing various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9,10-dihydroxyoctadecanoate: Another hydroxylated methyl ester with hydroxyl groups at the 9th and 10th positions.
Methyl 9,10-epoxyoctadecanoate: An epoxide derivative of oleic acid, which can be hydrolyzed to form diols.
Methyl 9,12-epoxy-10,13-dihydroxystearate: A compound with both epoxy and hydroxyl groups.
Uniqueness
Methyl 9,12-dihydroxyoctadecanoate is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets and pathways, making it valuable for various applications .
Propiedades
Número CAS |
25751-91-1 |
|---|---|
Fórmula molecular |
C19H38O4 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
methyl 9,12-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-9-12-17(20)15-16-18(21)13-10-7-6-8-11-14-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 |
Clave InChI |
UKNGKBIZPRALLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(CCCCCCCC(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)



![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)

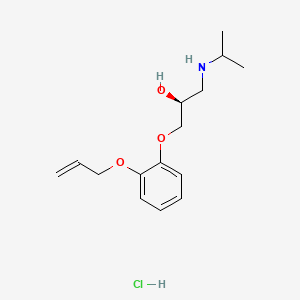

![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)
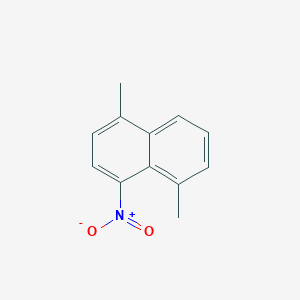
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
